REACTION_CXSMILES
|
[CH:1]([Cl:4])(Cl)Cl.[C:5]([C:9]1[CH:13]=[C:12](CO)[NH:11][N:10]=1)([CH3:8])([CH3:7])[CH3:6].S(Cl)(Cl)=O>ClCCl>[C:5]([C:9]1[CH:13]=[C:12]([CH2:1][Cl:4])[NH:11][N:10]=1)([CH3:8])([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
617 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NNC(=C1)CO
|
Name
|
|
Quantity
|
577 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added at room temperature
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NNC(=C1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 931 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |